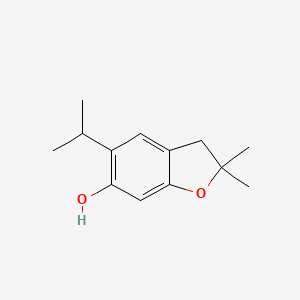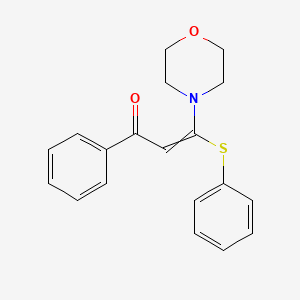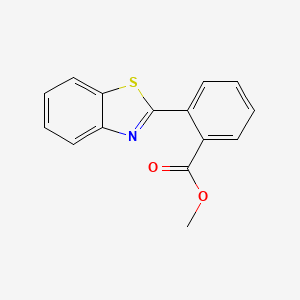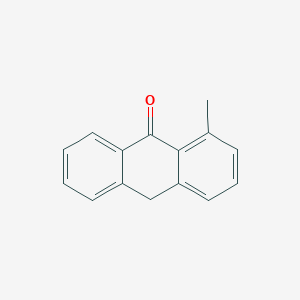
1-Methylanthracen-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylanthracen-9(10H)-one is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is a derivative of anthracene, characterized by the presence of a methyl group at the first position and a ketone group at the ninth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylanthracen-9(10H)-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-methylanthracene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 1-methylanthracene using oxidizing agents such as potassium permanganate or chromium trioxide. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylanthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form anthraquinone derivatives.
Reduction: Reduction of the ketone group can yield 1-methylanthracene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: 1-Methylanthracene.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methylanthracen-9(10H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a fluorescent probe in diagnostic imaging.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1-methylanthracen-9(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular function. Additionally, its ability to undergo redox reactions makes it a candidate for use in photodynamic therapy, where it generates reactive oxygen species upon exposure to light, leading to targeted cell death.
Vergleich Mit ähnlichen Verbindungen
Anthracene: A parent compound with three fused benzene rings, lacking the methyl and ketone groups.
9-Methylanthracene: Similar to 1-methylanthracen-9(10H)-one but without the ketone group.
Anthraquinone: Contains two ketone groups at the ninth and tenth positions, differing in oxidation state.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both a methyl group and a ketone group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
103768-79-2 |
|---|---|
Molekularformel |
C15H12O |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
1-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C15H12O/c1-10-5-4-7-12-9-11-6-2-3-8-13(11)15(16)14(10)12/h2-8H,9H2,1H3 |
InChI-Schlüssel |
XSFPJYHPSAVIOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)CC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14322715.png)

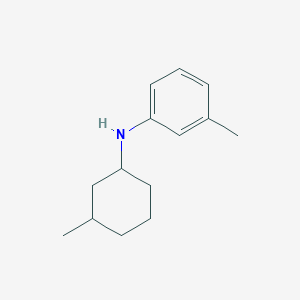

![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
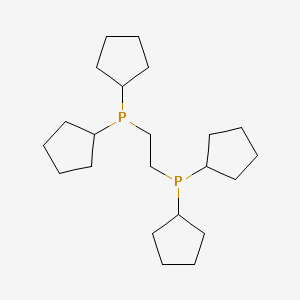
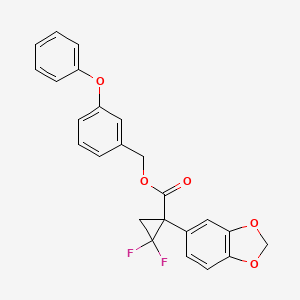
![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
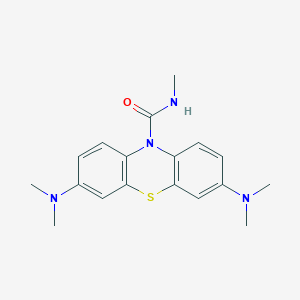
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)
